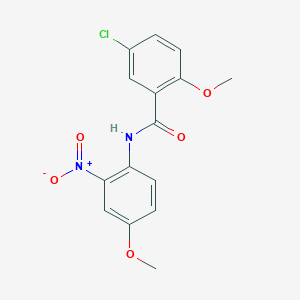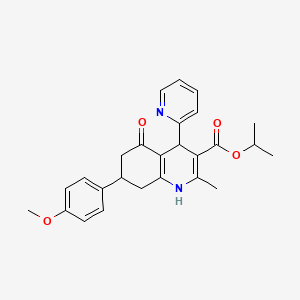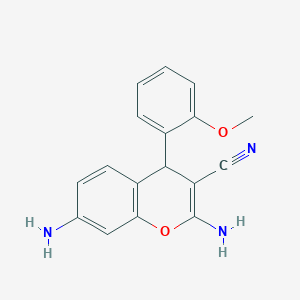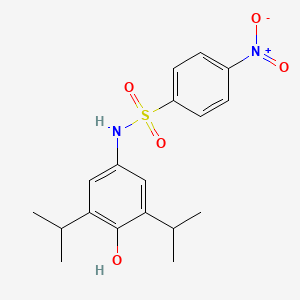
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as BDB, is a psychoactive drug that belongs to the class of phenethylamines. BDB is structurally similar to the popular recreational drug MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy. However, BDB has a different mechanism of action and produces distinct biochemical and physiological effects.
作用机制
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine acts as a non-selective serotonin receptor agonist, which means that it binds to and activates multiple subtypes of serotonin receptors. This compound has a higher affinity for the 5-HT2A receptor subtype, which is involved in regulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The activation of the 5-HT2A receptor by this compound leads to an increase in the release of these neurotransmitters, which produces its psychoactive effects.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and pupil dilation. This compound also produces feelings of euphoria, empathy, and increased sociability. However, this compound has been shown to produce less intense and shorter-lasting effects compared to MDMA.
实验室实验的优点和局限性
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in scientific research, including its well-established synthesis method, its high affinity for serotonin receptors, and its distinct mechanism of action compared to other psychoactive drugs. However, this compound also has limitations, including its potential for abuse and its lack of selectivity for specific serotonin receptor subtypes.
未来方向
There are several future directions for the scientific research of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to investigate the potential of this compound as a tool for studying the role of serotonin receptors in the brain and their involvement in regulating mood, cognition, and behavior. Additionally, future research could investigate the effects of this compound on other neurotransmitter systems and their potential therapeutic applications.
合成方法
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized from 2,5-dimethylphenylacetonitrile and 5-bromo-2,4-dimethoxybenzyl chloride through a series of chemical reactions. The synthesis method of this compound has been well-established in scientific literature, and it involves the use of specialized equipment and reagents.
科学研究应用
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been widely used in scientific research to investigate its mechanism of action and potential therapeutic applications. This compound has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood, cognition, and behavior. This compound has been used in studies to investigate the potential of serotonin receptor agonists for the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2/c1-15-5-6-16(2)19(11-15)24-9-7-23(8-10-24)14-17-12-18(22)21(26-4)13-20(17)25-3/h5-6,11-13H,7-10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQSJHCADDHGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4960431.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)


![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)

![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)

![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)
